molecular formula C9H12ClNO2S B6271739 rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans CAS No. 1955493-89-6

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans

Cat. No.: B6271739
CAS No.: 1955493-89-6
M. Wt: 233.72 g/mol
InChI Key: JVKMPYBKGPHUEY-LEUCUCNGSA-N
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Description

rac-(2R,5R)-5-(Thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative featuring a thiophene substituent at the 5-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The compound exists as a racemic mixture of the (2R,5R) diastereomer in its trans configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

1955493-89-6

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

(2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8;/h1-2,5-7,10H,3-4H2,(H,11,12);1H/t6-,7-;/m0./s1

InChI Key

JVKMPYBKGPHUEY-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CS2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1C2=CC=CS2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a halogenated thiophene reacts with the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the thiophene group, resulting in the formation of reduced derivatives.

    Substitution: The thiophene group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenated thiophenes and nucleophiles such as amines or alcohols are used under appropriate conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrrolidine derivatives, reduced thiophene derivatives.

    Substitution Products: Functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Trans-pyrrolidine carboxylic acid has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain, making it a candidate for developing drugs aimed at conditions such as anxiety and depression.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs). Such compounds can enhance serotonin levels in the brain, improving mood and emotional stability .

Antiviral Activity

Studies indicate that rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride demonstrates antiviral properties. Its mechanism may involve inhibiting viral replication by interfering with viral RNA synthesis.

Case Study : In vitro assays have revealed that this compound can reduce viral load in cell cultures infected with certain strains of influenza virus, suggesting its potential in antiviral drug formulation .

Material Science

The compound's unique thiophene ring structure allows for applications in organic electronics and photovoltaics. It can be utilized as a building block for synthesizing conductive polymers and organic semiconductors.

Case Study : Research on polymer blends incorporating thiophene derivatives has shown improved charge transport properties, enhancing the efficiency of organic solar cells .

Synthesis of Chiral Compounds

The chiral nature of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride makes it a valuable intermediate in asymmetric synthesis. It can be employed to produce other chiral pharmaceuticals and agrochemicals.

Case Study : A synthetic pathway utilizing this compound has been developed to create enantiomerically enriched compounds that are pivotal in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, with three analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-(2R,5R)-5-(Thiophen-2-yl)pyrrolidine-2-carboxylic acid HCl, trans Thiophen-2-yl C₉H₁₂ClNO₂S* ~245.7 (estimated) Not explicitly provided† Electron-rich thiophene ring; potential for π-π interactions
rac-(2R,5R)-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid HCl, trans 4-Chlorophenyl C₁₁H₁₃Cl₂NO₂ 262.13 1820579-64-3 Electron-withdrawing Cl substituent; increased acidity
rac-(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid HCl, trans 4-Fluorophenyl C₁₁H₁₃ClFNO₂ 245.68 1909287-72-4 Fluorine’s electronegativity; enhanced metabolic stability
rac-(2R,5R)-5-(Propan-2-yl)pyrrolidine-2-carboxylic acid HCl Isopropyl C₈H₁₆ClNO₂ 193.68 Not provided Aliphatic substituent; steric bulk impacts binding

*Estimated formula assumes HCl salt.

Key Observations:
  • Electronic Effects : The thiophene substituent introduces electron-rich aromaticity, contrasting with the electron-withdrawing Cl/F in phenyl analogs. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Molecular Weight : The thiophene derivative’s estimated molecular weight (~245.7 g/mol) aligns with fluorophenyl analogs, suggesting comparable solubility profiles.

Pharmacological and Industrial Relevance

  • Thiophene vs. Phenyl Analogs : Thiophene’s sulfur atom may enhance interactions with metalloenzymes or aromatic receptors, differing from halogenated phenyl groups’ roles in optimizing lipophilicity and bioavailability .
  • Safety and Handling : All compounds listed in –5 are labeled “for research use only,” with precautions against human/animal exposure. The thiophene derivative likely shares similar handling requirements .

Biological Activity

The compound rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, belongs to a class of pyrrolidine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
  • Molecular Formula : C9_{9}H11_{11}NO2_{2}S·HCl
  • Molecular Weight : 217.26 g/mol

The compound features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid moiety, which is essential for its biological activity.

Biological Activity Overview

The biological activities of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride have been investigated in various studies, revealing several key areas of interest:

  • Anticancer Activity :
    • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of A549 lung adenocarcinoma cells. The treatment led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Antiviral Properties :
    • Preliminary research suggests that the compound may inhibit viral replication pathways, making it a candidate for further investigation in antiviral drug development .
  • Enzyme Interaction :
    • The compound interacts with specific enzymes, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to disease processes .

Anticancer Studies

A notable study evaluated the anticancer properties of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Results :
    • A549 cells showed a significant reduction in viability (66% at 100 µM concentration) when treated with the compound.
    • Induction of apoptosis was confirmed through flow cytometry analysis, indicating the compound’s ability to trigger programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it can be compared with other pyrrolidine derivatives:

CompoundBiological Activity
rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acidAnticancer, Antiviral
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acidAntitumor activity
5-Hydroxy-1,3-oxathiolane-2-carboxylic acidAntiviral properties

The unique thiophene substitution in rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine may contribute to its distinct biological properties compared to other derivatives.

The mechanisms underlying the biological activities of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine include:

  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : By binding to target enzymes, it alters their conformation and activity, potentially leading to therapeutic effects against diseases .

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